The synthesis of indocyanine green-sulfo-succinimidyl ester typically involves the following steps:
The synthesis process is critical for ensuring that the fluorescent properties of indocyanine green are retained while allowing for effective conjugation to target molecules.
Indocyanine green-sulfo-succinimidyl ester possesses a complex molecular structure characterized by its cyanine dye backbone and sulfosuccinimidyl ester functional group. The molecular formula is with a molecular weight of approximately 1031.5 g/mol. The structure includes multiple aromatic rings that contribute to its fluorescence properties and a sulfonate group that enhances solubility in aqueous solutions .
Indocyanine green-sulfo-succinimidyl ester primarily undergoes substitution reactions due to the presence of its sulfosuccinimidyl ester group. This group readily reacts with primary amines, forming stable amide bonds .
The major product resulting from these reactions is a covalently linked conjugate where indocyanine green is attached to an amine-containing molecule.
The mechanism of action for indocyanine green-sulfo-succinimidyl ester involves its ability to fluoresce under near-infrared light. When conjugated to specific targeting molecules, it binds selectively to target cells or tissues. Upon binding, fluorescence is activated, enabling high-contrast imaging. The polyethylene glycol linker (if used) enhances solubility and reduces non-specific binding, while the sulfosuccinimidyl ester facilitates efficient covalent attachment to primary amines .
These properties make indocyanine green-sulfo-succinimidyl ester an excellent candidate for in vivo imaging and diagnostic applications .
Indocyanine green-sulfo-succinimidyl ester has numerous scientific uses, particularly in the field of medical imaging:
ICG-Sulfo-OSu (Indocyanine Green Sulfosuccinimidyl Ester) is synthesized through strategic modifications of the parent ICG molecule to enable efficient bioconjugation. The synthesis involves two critical steps: sulfonation for water solubility enhancement and activation with N-hydroxysulfosuccinimide (sulfo-NHS) for amine reactivity. The sulfonation step introduces sulfonyl groups (-SO₃⁻) onto the ICG structure, typically targeting the benzoindole rings, to improve aqueous solubility. This is followed by reaction with sulfo-NHS in the presence of a carbodiimide crosslinker (e.g., EDC) to form the succinimidyl ester moiety. The ester group facilitates nucleophilic attack by primary amines (ε-amino group of lysine residues in proteins), forming stable amide bonds [3] [9].
Commercial ICG-Sulfo-OSu derivatives vary in linker chemistry, influencing their physicochemical properties. For example, ICG-OSu (without sulfonate groups) exhibits reduced water solubility compared to ICG-Sulfo-OSu, limiting its utility in biological applications. In contrast, PEGylated variants (e.g., ICG-EG₄-Sulfo-OSu) incorporate polyethylene glycol (PEG) spacers between the dye and the reactive ester, further enhancing hydrophilicity and reducing aggregation tendencies [4] [10].
Table 1: Structural and Physicochemical Properties of ICG Derivatives
Compound Name | Molecular Weight | Reactive Group | Solubility | Key Modifications |
---|---|---|---|---|
ICG-Sulfo-OSu | 930.07 Da | Sulfo-NHS ester | Moderate | Sulfobutyl groups |
ICG-OSu | 828.03 Da | NHS ester | Low | None |
ICG-EG₄-Sulfo-OSu | 1177.36 Da | Sulfo-NHS ester | High | Tetraethylene glycol spacer |
ICG-EG₈-Sulfo-OSu | Not reported | Sulfo-NHS ester | High | Octaethylene glycol spacer |
The conjugation of ICG-Sulfo-OSu to monoclonal antibodies (mAbs) requires precise control to balance labeling efficiency with preservation of immunoreactivity. A standardized protocol involves:
A critical challenge is aggregate formation due to ICG’s amphiphilic nature. Size-exclusion HPLC (SE-HPLC) analysis reveals that higher dye:antibody ratios exponentially increase high-molecular-weight (HMW) aggregates (>150 kDa). For instance, at dye:antibody ratios of 5:1, 10:1, and 20:1, aggregate formation reaches 14%, 30%, and 51%, respectively, while the yield of monomeric conjugate decreases from 72% to 19% [1] [8].
Table 2: Conjugation Efficiency and Aggregate Formation of ICG-Sulfo-OSu-Panitumumab
Dye:Antibody Ratio | Monomeric Conjugate Yield (%) | Aggregate Formation (%) | Average Dye-to-Antibody Ratio |
---|---|---|---|
5:1 | 72 | 14 | 1 |
10:1 | 53 | 30 | 2 |
20:1 | 19 | 51 | 5 |
Post-Conjugation Purification is essential to remove aggregates and non-covalently bound dye. SE-HPLC effectively isolates monomeric conjugates (>99% purity). Additionally, ethyl acetate extraction removes residual non-covalently bound ICG-Sulfo-OSu that co-purifies with the conjugate, a step often overlooked in conventional protocols [1] [8].
Optimizing ICG-Sulfo-OSu bioconjugation requires careful consideration of:
SE-HPLC and SDS-PAGE are indispensable for characterizing conjugates. SDS-PAGE under reducing conditions resolves non-covalent dye binding, evident as diffuse fluorescent bands not associated with heavy or light chains. This non-covalent binding artificially inflates the calculated dye-to-antibody ratio if unaddressed [1] [8].
Table 3: Optimized Reaction Conditions for ICG-Sulfo-OSu Labeling
Parameter | Suboptimal Condition | Optimal Condition | Impact of Deviation |
---|---|---|---|
pH | <8.0 | 8.5 ± 0.5 | Reduced conjugation efficiency |
Antibody concentration | <2 mg/mL | 2–10 mg/mL | Increased dye hydrolysis |
DMSO concentration | >10% | <10% | Protein precipitation |
Reaction time | >60 minutes | 30–45 minutes | Increased aggregation/hydrolysis |
Dye:antibody ratio | >10:1 | 5:1–10:1 | Higher aggregate formation |
Conventional ICG-Sulfo-OSu exhibits moderate hydrophobicity due to its polycyclic structure, leading to non-specific binding to proteins and cellular membranes. This manifests as high background signal in vivo and accelerated liver clearance, limiting tumor-targeting specificity [4] [10]. To address this, PEGylated ICG derivatives (e.g., ICG-EG₄-Sulfo-OSu, ICG-EG₈-Sulfo-OSu) incorporate hydrophilic PEG linkers (tetra- or octa-ethylene glycol) between the dye and the sulfo-NHS ester.
PEGylation confers three key advantages:
Sano et al. demonstrated that short PEG linkers (EG₄ and EG₈) outperform longer PEGs in balancing hydrophilicity and minimal steric interference. Antibodies conjugated with ICG-EG₄-Sulfo-OSu showed higher tumor-to-background ratios in in vivo imaging compared to ICG-Sulfo-OSu conjugates, attributed to reduced retention in the mononuclear phagocyte system [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7